molecular formula C10H15NO3 B8432949 4-[(2-Methoxyethoxy)methoxy]aniline

4-[(2-Methoxyethoxy)methoxy]aniline

Cat. No.: B8432949
M. Wt: 197.23 g/mol
InChI Key: JFZOXUYIEVQACL-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethoxy)methoxy]aniline is an aniline derivative serving as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure, featuring a primary aniline and a methoxyethoxymethoxy ether protecting group, makes it a valuable precursor for constructing more complex molecules. Aniline derivatives are frequently employed in the synthesis of pharmaceutical compounds, including studies focused on developing novel analgesic agents in the fentanyl series and other 4-anilidopiperidine class synthetic opioids . Furthermore, aniline intermediates with alkoxyether side chains are key in developing targeted therapies, such as 4-anilinoquinazoline derivatives, which are investigated as VEGF receptor inhibitors for their potential in anti-angiogenic cancer treatments . Researchers utilize this compound to explore structure-activity relationships (SAR) and to introduce specific solubilizing properties into target molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-(2-methoxyethoxymethoxy)aniline

InChI

InChI=1S/C10H15NO3/c1-12-6-7-13-8-14-10-4-2-9(11)3-5-10/h2-5H,6-8,11H2,1H3

InChI Key

JFZOXUYIEVQACL-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The table below compares substituents, molecular data, and synthesis routes of 4-[(2-methoxyethoxy)methoxy]aniline analogs:

Compound Substituent Molecular Formula Molecular Weight Synthesis Method Yield Key Applications/Properties References
4-(2-Methoxyethoxy)aniline Linear 2-methoxyethoxy C₉H₁₃NO₂ 167.2 Hydrogenation of 1-(2-methoxyethoxy)-4-nitrobenzene using Pd/C and H₂ 99% Intermediate for covalent EGFR inhibitors
4-[(Pyridin-2-yl)methoxy]aniline Pyridinylmethoxy C₁₂H₁₂N₂O 216.2 Condensation of 4-methoxyaniline with pyridine-2-carbaldehyde in ethanol 90–95% Antiproliferative agents
4-Hexyloxyaniline Linear hexyloxy C₁₂H₁₉NO 193.3 Alkylation of 4-aminophenol with hexyl bromide (exact method not detailed) N/A Liquid crystal precursors
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline Trifluoromethyl + 2-methoxyethoxy C₁₀H₁₂F₃NO₂ 235.2 Iodination of 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline 93% Building block for fluorinated drugs
4-Methoxy-N-(4-alkoxybenzylidene)aniline Schiff base with alkoxy groups Variable Variable Condensation of 4-methoxyaniline with 4-alkoxybenzaldehyde in ethanol 75–90% Ligands for coordination chemistry

Key Findings from Comparative Studies

Physicochemical Properties
  • Solubility : Linear ether chains (e.g., 4-hexyloxyaniline) enhance hydrophobicity, while branched or polar substituents (e.g., pyridinylmethoxy) improve aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce aromatic ring electron density, influencing reactivity in electrophilic substitutions .

Preparation Methods

Synthesis of 4-Nitro-[(2-Methoxyethoxy)methoxy]benzene

The nitro reduction method begins with the alkylation of 4-nitrophenol to introduce the (2-methoxyethoxy)methoxy group. This involves reacting 4-nitrophenol with (2-methoxyethoxy)methyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. The reaction proceeds via nucleophilic aromatic substitution (NAS), where the phenolic oxygen attacks the electrophilic methyl chloride derivative.

Reaction Equation:

4-Nitrophenol+(2-Methoxyethoxy)methyl chlorideK2CO3,DMF4-Nitro-[(2-Methoxyethoxy)methoxy]benzene+HCl\text{4-Nitrophenol} + \text{(2-Methoxyethoxy)methyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Nitro-[(2-Methoxyethoxy)methoxy]benzene} + \text{HCl}

Catalytic Hydrogenation to Aniline

The nitro intermediate is reduced to the target aniline using catalytic hydrogenation. A platinum on carbon (Pt/C) catalyst in methanol under hydrogen gas (0.1–1 atm) at 60°C achieves near-quantitative reduction. The reaction typically completes within 4–6 hours, yielding 4-[(2-Methoxyethoxy)methoxy]aniline with minimal byproducts.

Key Parameters:

ParameterCondition
Catalyst5% Pt/C (1–5% wt. of substrate)
SolventMethanol
Temperature60°C
Pressure0.1–1 atm H₂
Yield85–92%

This method mirrors the hydrogenation protocols described in CN102675133A for analogous methoxyaniline derivatives.

Direct Alkylation with Amine Protection

Protection of 4-Aminophenol

To prevent N-alkylation, the amine group of 4-aminophenol is protected as an acetanilide. Treatment with acetic anhydride in tetrahydrofuran (THF) at 25°C for 2 hours yields 4-acetamidophenol.

Reaction Equation:

4-Aminophenol+(CH3CO)2O4-Acetamidophenol+CH3COOH\text{4-Aminophenol} + \text{(CH}3\text{CO)}2\text{O} \rightarrow \text{4-Acetamidophenol} + \text{CH}_3\text{COOH}

O-Alkylation and Deprotection

The protected phenol undergoes Williamson ether synthesis with (2-methoxyethoxy)methyl chloride in DMF using K₂CO₃ (2 equiv.) at 80°C. After 12 hours, the acetanilide is hydrolyzed using 6M HCl under reflux to regenerate the amine.

Key Parameters:

ParameterCondition
Alkylation BaseK₂CO₃ (2 equiv.)
SolventDMF
Deprotection Agent6M HCl
Overall Yield70–78%

This approach avoids side reactions at the amine group, ensuring high regioselectivity.

Mitsunobu Reaction Strategy

Etherification via Mitsunobu Coupling

The Mitsunobu reaction directly couples 4-aminophenol with (2-methoxyethoxy)methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 24 hours.

Reaction Equation:

4-Aminophenol+(2-Methoxyethoxy)methanolDEAD, PPh3This compound+Byproducts\text{4-Aminophenol} + \text{(2-Methoxyethoxy)methanol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound} + \text{Byproducts}

Key Parameters:

ParameterCondition
ReagentsDEAD (1.2 equiv.), PPh₃ (1.2 equiv.)
SolventTHF
Temperature0°C → 25°C
Yield65–75%

This method bypasses protection/deprotection steps but requires stoichiometric reagents, increasing costs.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Viability
Nitro Reduction High yield (85–92%), scalableRequires handling nitro compoundsSuitable for large-scale production
Alkylation with Protection Excellent regioselectivityMulti-step synthesisModerate scalability
Mitsunobu Reaction No protection neededExpensive reagents, lower yieldLimited to small-scale applications

Q & A

Q. What are the optimal synthetic routes for 4-[(2-Methoxyethoxy)methoxy]aniline, and how do reaction conditions influence yield?

Methodology :

  • Stepwise Protection and Deprotection : The compound can be synthesized via sequential protection of the aniline group. For example, tert-butyl carbamate (Boc) protection of the amine, followed by alkylation of the hydroxyl group with 2-methoxyethoxymethyl chloride. Deprotection using HCl/dioxane yields the final product .
  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., dicyclohexylphosphine derivatives) enhance coupling reactions in multi-step syntheses. For instance, Suzuki-Miyaura cross-coupling with boronate esters achieves regioselective aryl-aryl bonds .
  • Yield Optimization : Reaction temperature (e.g., 110°C for Pd-mediated steps) and solvent choice (e.g., dioxane or ethyl acetate) significantly affect yield. A reported synthesis achieved 82% yield after Boc deprotection and 93% in subsequent iodination steps .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

Methodology :

  • NMR Analysis : 1^1H and 13^13C NMR identify key signals:
    • Aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.2–3.8 ppm).
    • The 2-methoxyethoxy side chain shows distinct splitting patterns due to J-coupling .
  • X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P21/c space group) confirms bond lengths (C-O ≈ 1.42 Å) and angles. Disorder in the methoxyethoxy chain may require refinement with constraints .
  • Mass Spectrometry : LCMS (e.g., m/z 236 [M+H]⁺) validates molecular weight and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

Methodology :

  • Column Chromatography : Silica gel with gradient elution (0–40% ethyl acetate/hexane) separates polar byproducts. Reverse-phase C18 columns (acetonitrile/water) improve resolution for hydrophilic intermediates .
  • Recrystallization : Use ether/hexane (1:3) to precipitate the hydrochloride salt, achieving >95% purity .
  • HPLC : Analytical methods (e.g., SMD-TFA05 conditions) monitor purity, with retention times ~1.19 minutes for iodinated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodology :

  • DFT Calculations vs. Experimental Observations : Compare computed activation energies (e.g., for nucleophilic substitution at the methoxyethoxy group) with kinetic data. Discrepancies may arise from solvent effects or steric hindrance not modeled in simulations .
  • Isotopic Labeling : Use deuterated analogs (e.g., CD₃O groups) to track reaction pathways via 2^2H NMR or mass shifts in MS .
  • In Situ Monitoring : Raman or IR spectroscopy detects transient intermediates (e.g., Schiff base formation during condensation reactions) .

Q. What strategies address low reproducibility in catalytic reactions involving this compound?

Methodology :

  • Ligand Screening : Test phosphine (e.g., XPhos) and N-heterocyclic carbene ligands to stabilize Pd catalysts during cross-coupling. For example, dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine improved boronate coupling yields to 14% .
  • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the aniline group, which can form nitro derivatives .
  • Batch-to-Batch Variability : Pre-dry solvents (e.g., molecular sieves in dioxane) and standardize substrate purity (>95% by HPLC) .

Q. How is this compound utilized as a building block in pharmaceutical intermediates?

Methodology :

  • Quinoline Derivatives : React with 6,7-dimethoxyquinoline-4-ol to form analogs with enhanced bioactivity. The methoxyethoxy group improves solubility for in vivo studies .
  • Schiff Base Formation : Condense with aldehydes (e.g., 4-nitrobenzaldehyde) to generate imine-linked prodrugs. Characterize stability under physiological pH using UV-Vis spectroscopy .
  • Radiolabeling : Introduce 18^{18}F via nucleophilic aromatic substitution for PET imaging agents. Optimize reaction conditions (e.g., K18^{18}F, Kryptofix 222) to achieve >90% radiochemical yield .

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